molecular formula C26H23NO6S B2659664 methyl 4-(4-hydroxy-5-oxo-1-(p-tolyl)-3-tosyl-2,5-dihydro-1H-pyrrol-2-yl)benzoate CAS No. 1021227-78-0

methyl 4-(4-hydroxy-5-oxo-1-(p-tolyl)-3-tosyl-2,5-dihydro-1H-pyrrol-2-yl)benzoate

Cat. No.: B2659664
CAS No.: 1021227-78-0
M. Wt: 477.53
InChI Key: VYQXBCCRCFJTRI-UHFFFAOYSA-N
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Description

Methyl 4-(4-hydroxy-5-oxo-1-(p-tolyl)-3-tosyl-2,5-dihydro-1H-pyrrol-2-yl)benzoate is a useful research compound. Its molecular formula is C26H23NO6S and its molecular weight is 477.53. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Glycolic Acid Oxidase

Derivatives of 3-hydroxy-1H-pyrrole-2,5-dione, closely related to the compound , have been studied as inhibitors of glycolic acid oxidase (GAO). These compounds, particularly those with large lipophilic substituents, have shown potent competitive inhibition of GAO in vitro. This inhibition has implications for the treatment of conditions like primary hyperoxaluria, where reducing the conversion of glycolate to oxalate can mitigate the formation of kidney stones (Rooney et al., 1983).

Scaffold for Highly Functionalised Isoxazoles

The synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, related to the compound of interest, has been explored as a scaffold for the development of highly functionalised isoxazole compounds. These scaffolds can be used to create a variety of derivatives with potential applications in drug development and organic synthesis (Ruano, Fajardo, & Martín, 2005).

Nitroxide-Mediated Photopolymerization

A study on nitroxide-mediated photopolymerization introduced an alkoxyamine derivative, which shares some structural features with the target compound, as a photoiniferter. This compound has demonstrated potential in initiating and controlling the polymerization of acrylates under UV light, opening avenues for applications in materials science and engineering (Guillaneuf et al., 2010).

Corrosion Inhibition in Acidic Media

Derivatives of xanthenes related to the subject compound have been investigated for their potential as corrosion inhibitors for mild steel in acidic environments. The study illustrates the effectiveness of these compounds in protecting metal surfaces through adsorption, highlighting their application in industrial corrosion protection (Arrousse et al., 2021).

Nonlinear Optical (NLO) Properties

Research on derivatives of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate, a compound with structural similarities, has revealed promising nonlinear optical properties. These findings suggest the potential of such compounds in the development of NLO materials for optical switching, computing, and telecommunications (Kiven et al., 2023).

Properties

IUPAC Name

methyl 4-[4-hydroxy-1-(4-methylphenyl)-3-(4-methylphenyl)sulfonyl-5-oxo-2H-pyrrol-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6S/c1-16-4-12-20(13-5-16)27-22(18-8-10-19(11-9-18)26(30)33-3)24(23(28)25(27)29)34(31,32)21-14-6-17(2)7-15-21/h4-15,22,28H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQXBCCRCFJTRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(C(=C(C2=O)O)S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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